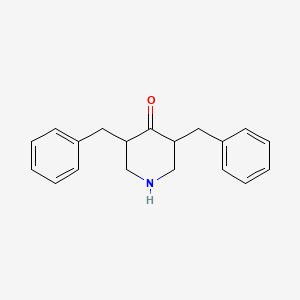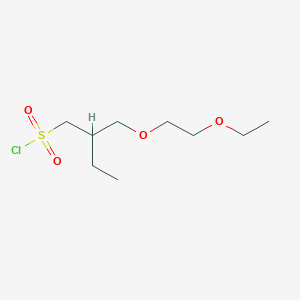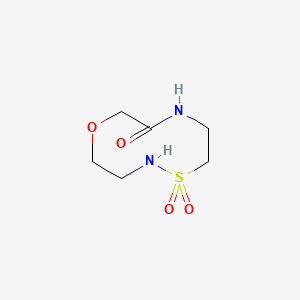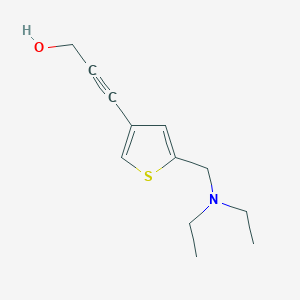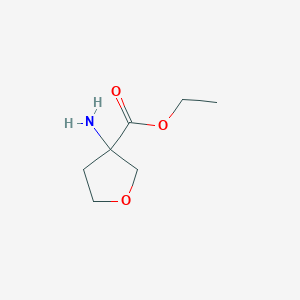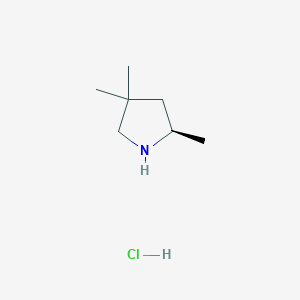![molecular formula C19H19NO2 B13522362 Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group and an ethynyl linkage to an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-aminophenyl)ethynylbenzene.
Reaction with Tert-butyl Benzoate: The intermediate is then reacted with tert-butyl benzoate under specific conditions to form the final product.
Catalysts and Solvents: Common catalysts used in this synthesis include palladium-based catalysts, and solvents such as tetrahydrofuran or dimethylformamide are often employed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and protein binding.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl linkage and aminophenyl group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- Tert-butyl 4-(2-amino-ethyl)-benzoate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate is unique due to its ethynyl linkage, which imparts distinct chemical reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific scientific and industrial applications.
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)16-12-9-14(10-13-16)8-11-15-6-4-5-7-17(15)20/h4-7,9-10,12-13H,20H2,1-3H3 |
InChI Key |
KXRBGKCZZSFBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


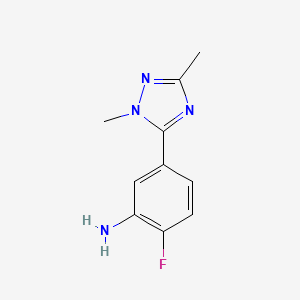
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
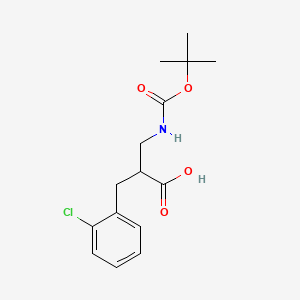
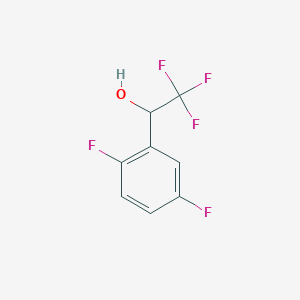
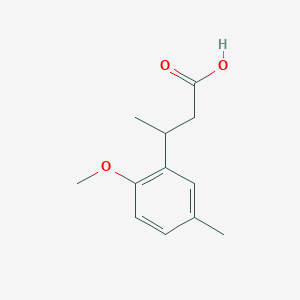
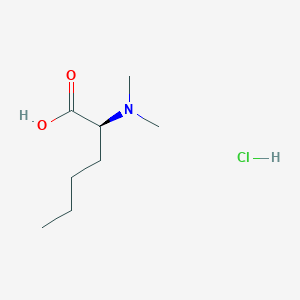
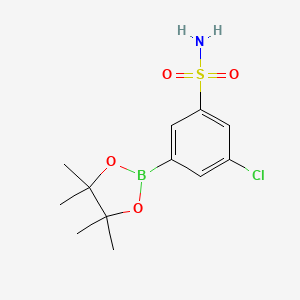
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
